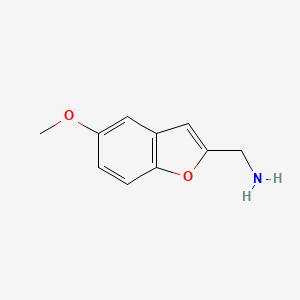

(5-Methoxy-1-benzofuran-2-yl)methanamine

Beschreibung

Basic Molecular Parameters

(5-Methoxy-1-benzofuran-2-yl)methanamine possesses a well-defined molecular structure with specific chemical identifiers that distinguish it from other benzofuran derivatives. The compound is registered under Chemical Abstracts Service number 1367949-53-8, providing a unique identifier for research and commercial purposes. The molecular formula C₁₀H₁₁NO₂ indicates the presence of ten carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 177.19984 daltons. This molecular composition reflects the integration of the benzofuran core structure with the methoxy and methanamine functional groups.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official name being this compound. Alternative naming conventions and synonyms include variations such as (5-Methoxybenzofuran-2-yl)methanamine and C-(5-Methoxy-benzofuran-2-yl)-methylamine, reflecting different approaches to describing the same molecular structure. The compound also carries various catalog numbers across different chemical suppliers, including SCHEMBL6871528, AKOS005208168, and EN300-77406, which facilitate identification in commercial and research databases.

Structural Architecture and Ring System

The structural foundation of this compound consists of a benzofuran heterocyclic system, which represents a bicyclic structure formed by the fusion of a benzene ring with a furan ring. This fundamental architecture provides the compound with aromatic stability while maintaining the reactivity associated with the furan component. The benzofuran scaffold serves as the primary structural element that influences the compound's chemical behavior and potential interactions with other molecules.

The substitution pattern on the benzofuran core is crucial for defining the compound's identity and properties. The methoxy group (-OCH₃) is positioned at the 5-position of the benzofuran system, specifically on the benzene ring portion of the fused structure. This positioning places the methoxy substituent in a specific electronic environment that can influence the overall electron distribution within the molecule. The methanamine group (-CH₂NH₂) is attached to the 2-position of the furan ring, providing a primary amine functionality that contributes to the compound's potential for hydrogen bonding and ionic interactions.

Eigenschaften

IUPAC Name |

(5-methoxy-1-benzofuran-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-5H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEROPVGOLHWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxy-1-benzofuran-2-yl)methanamine typically involves the following steps:

Furan Synthesis: The starting material, furan, is synthesized through the dehydration of pentose sugars or the decarboxylation of furfural.

Benzofuran Formation: The furan ring is then fused with a benzene ring to form benzofuran. This can be achieved through various methods, such as the Pechmann condensation or the cyclization of o-hydroxybenzaldehydes with β-keto esters.

Methoxylation: The introduction of the methoxy group at the 5-position is achieved through O-alkylation using methanol in the presence of a strong base.

Amination: The final step involves the introduction of the amine group at the 2-position, which can be done through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient synthesis.

Analyse Chemischer Reaktionen

(5-Methoxy-1-benzofuran-2-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives, often using oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted benzofurans.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

Substitution: Alkyl halides, amines, and strong bases.

Major Products Formed:

Oxidation Products: Benzofuran-2-one derivatives.

Reduction Products: Benzofuran-2-ylmethanamine derivatives.

Substitution Products: Various alkylated or aminated benzofurans.

Wissenschaftliche Forschungsanwendungen

(5-Methoxy-1-benzofuran-2-yl)methanamine has found applications in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research has explored its use in drug discovery, particularly in the development of new therapeutic agents for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which (5-Methoxy-1-benzofuran-2-yl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzofuran Core

Halogenated Derivatives

- (5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride (CAS 1097796-68-3): Substituents: Fluoro (-F) at position 5, methyl (-CH₃) at position 3. Key Differences: The fluoro group is electron-withdrawing, reducing ring electron density compared to methoxy. The methyl group at position 3 adds steric bulk. The hydrochloride salt form improves solubility . Molecular Formula: C₁₀H₁₁ClFNO.

Bromo-Substituted Analogs

- (5-Bromo-1-benzofuran-2-yl)(thiophen-2-yl)methanamine: Substituents: Bromo (-Br) at position 5, thiophene-2-yl group linked to the methanamine. Key Differences: Bromine’s larger atomic radius and polarizability may enhance lipophilicity. The thiophene moiety introduces sulfur-based π-π interactions . Molecular Formula: C₁₃H₁₀BrNOS.

Heterocycle Modifications

Dihydrobenzofuran Derivatives

- (2,3-Dihydro-1-benzofuran-5-yl)(4-methoxyphenyl)methanamine (CAS 1020982-14-2): Structure: Saturated 2,3-dihydrobenzofuran core with a 4-methoxyphenyl group attached to the methanamine. The diarylmethanamine structure may enhance binding to G-protein-coupled receptors . Molecular Formula: C₁₆H₁₇NO₂.

Benzoxazole Analogs

- (5-Fluoro-1,3-benzoxazol-2-yl)methanamine (CAS 944907-48-6):

- Structure : Benzoxazole ring (oxygen and nitrogen in the heterocycle) with fluoro at position 5.

- Key Differences : The benzoxazole’s nitrogen increases polarity and hydrogen-bonding capacity compared to benzofuran. Fluoro substitution maintains electron-withdrawing effects .

- Molecular Formula : C₈H₇FN₂O.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Heterocycle | Salt Form |

|---|---|---|---|---|---|

| (5-Methoxy-1-benzofuran-2-yl)methanamine | C₁₀H₁₁NO₂ | 177.20 g/mol | 5-OCH₃, 2-CH₂NH₂ | Benzofuran | Free base |

| (5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride | C₁₀H₁₁ClFNO | 215.65 g/mol | 5-F, 3-CH₃, 2-CH₂NH₂ | Benzofuran | Hydrochloride |

| (5-Bromo-1-benzofuran-2-yl)(thiophen-2-yl)methanamine | C₁₃H₁₀BrNOS | 320.20 g/mol | 5-Br, thiophen-2-yl-CH₂NH₂ | Benzofuran | Free base |

| (2,3-Dihydro-1-benzofuran-5-yl)(4-methoxyphenyl)methanamine | C₁₆H₁₇NO₂ | 255.32 g/mol | Dihydro core, 4-OCH₃-Ph-CH₂NH₂ | Dihydrobenzofuran | Free base |

| (5-Fluoro-1,3-benzoxazol-2-yl)methanamine | C₈H₇FN₂O | 166.15 g/mol | 5-F, 2-CH₂NH₂ | Benzoxazole | Free base |

Biologische Aktivität

(5-Methoxy-1-benzofuran-2-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzofuran moiety with a methoxy group at the 5-position and an amine functional group. Its molecular formula is with a molecular weight of approximately 179.22 g/mol. The specific methoxy substitution on the benzofuran ring is believed to influence its biological activity significantly.

Synthesis

The synthesis of this compound typically involves several key steps, including palladium-catalyzed coupling reactions. For instance, one method utilizes (5-formylfuran-2-yl)boronic acid to form intermediates leading to the target compound.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in pharmacology:

Neuroprotective Effects

Studies suggest that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). The observed IC50 values indicate significant activity, although specific values for this compound are yet to be fully established .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. Below is a table summarizing some related compounds and their characteristics:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (7-Methoxy-1-benzofuran-2-yl)methanamine | Similar structure; different substitution pattern | |

| (5-Methoxy-2,3-dihydrobenzofuran-2-yl)methanamine | Dihydro derivative; altered ring saturation | |

| (5-Methoxy-3-methyl-1-benzofuran-2-yl)methanamine | Methyl substitution; potential for altered activity |

This table illustrates how variations in substitution can affect biological activity, emphasizing the importance of the methoxy group in modulating effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzofuran derivatives, providing insights into the mechanisms of action:

- Antiproliferative Studies : A study focusing on benzofuran analogs demonstrated that introducing methyl groups at specific positions enhanced cytotoxicity against various cancer cell lines . This suggests that structural modifications can significantly influence the efficacy of these compounds.

- Molecular Mechanism : Research on related compounds has shown that certain benzofurans induce apoptosis in leukemia cell lines, highlighting potential pathways through which this compound might exert its effects .

- Neuroprotective Research : Investigations into neuroprotective agents have pointed towards the potential of compounds like this compound in mitigating neurodegenerative processes.

Q & A

Q. What are the established synthetic routes for (5-Methoxy-1-benzofuran-2-yl)methanamine, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : A common approach involves reductive amination of 5-methoxy-1-benzofuran-2-carbaldehyde using ammonia or methylamine in the presence of a reducing agent like sodium cyanoborohydride. Solvent choice (e.g., methanol, ethanol) and temperature control (20–40°C) are critical for minimizing side reactions. Catalytic optimization (e.g., acetic acid for pH adjustment) can enhance yields. Reaction progress should be monitored via thin-layer chromatography (TLC) .

- Optimization Strategy : Design of Experiments (DoE) can systematically evaluate variables (e.g., solvent polarity, stoichiometry of reagents). For example, dichloromethane may improve solubility of aromatic intermediates, while elevated temperatures (50–60°C) could accelerate kinetics but risk decomposition .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign methoxy (δ ~3.8 ppm) and benzofuran aromatic protons (δ 6.5–7.5 ppm). The methanamine group (CH2NH2) shows characteristic splitting patterns in 1H NMR .

- FTIR : Confirm N-H stretches (~3300 cm⁻¹) and benzofuran C-O-C vibrations (~1250 cm⁻¹).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]+ at m/z 192.1 .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Screen against targets like serotonin receptors (5-HT) or monoamine oxidases (MAOs) using AutoDock Vina. The benzofuran scaffold may exhibit π-π stacking with aromatic residues in binding pockets .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER). Focus on hydrogen bonding between the methanamine group and catalytic aspartate residues .

- QSAR Models : Train models using datasets of benzofuran derivatives to predict logP, IC50, and toxicity .

Q. What strategies resolve contradictions in biological activity data across studies on benzofuran derivatives?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell line viability tests using MTT vs. resazurin assays).

- Meta-Analysis : Pool data from multiple studies to identify trends. For example, conflicting antimicrobial results may arise from differences in bacterial strains (Gram+ vs. Gram−) .

- Dose-Response Curves : Use Hill equation modeling to compare EC50 values across studies, accounting for solvent effects (e.g., DMSO tolerance limits) .

Q. How can X-ray crystallography resolve the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Apply SHELXT for phase determination via intrinsic phasing. The benzofuran ring system often produces high-quality diffraction patterns .

- Refinement : SHELXL refines anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically and refined using a riding model .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to validate molecular geometry .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Steric Effects : The methoxy group at C5 directs electrophilic attacks to C3/C4 positions. Bulkier substituents on the amine group may hinder reactions at C2 .

- Electronic Effects : Electron-donating methoxy groups increase benzofuran ring electron density, enhancing susceptibility to electrophilic substitution. Use Hammett constants (σ) to predict reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.